(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

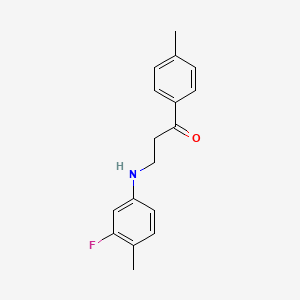

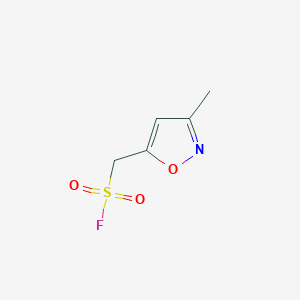

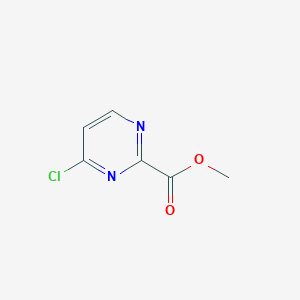

“(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride” is a chemical compound with the molecular formula C5H6FNO3S . It has a molecular weight of 179.17 . The IUPAC name for this compound is (3-methyl-5-isoxazolyl)methanesulfonyl fluoride .

Molecular Structure Analysis

The InChI code for “(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride” is 1S/C5H6FNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3 . This indicates that the molecule consists of a 5-membered oxazole ring with a methyl group at the 3rd position and a methanesulfonyl fluoride group attached to the 5th position .科学的研究の応用

Synthetic Chemistry Applications

One notable application of compounds related to (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is in the synthesis of complex organic molecules. For example, oxazolyl sulfonyl fluorides, through a Rh2(OAc)4-catalyzed annulation process, have been developed as highly functionalized warheads in medicinal chemistry. This process allows for the creation of oxazolyl-decorated sulfonyl fluoride compounds, demonstrating the utility of these compounds in synthesizing biologically relevant molecules with potential applications in drug discovery and chemical biology (Fang et al., 2020).

Medicinal Chemistry and Drug Discovery

The synthesis of clickable transformation of nitriles to oxazolyl sulfonyl fluoride warheads exemplifies the role of similar compounds in medicinal chemistry. Such methodologies enable the efficient and mild creation of oxazolyl sulfonyl fluorides, offering a versatile tool for the development of novel therapeutic agents. The resulting oxazolyl-decorated sulfonyl fluorides exhibit great potential for incorporation into bioactive molecules, highlighting their significance in advancing drug discovery efforts (Wan‐Yin Fang et al., 2020).

Fluorination Techniques

The compound's relevance extends into the development of fluorination techniques, a critical aspect of modern synthetic chemistry due to the importance of fluorinated compounds in pharmaceuticals and agrochemicals. For instance, direct fluorination technology utilizing elemental fluorine has been applied to various substrates, including methanesulfonyl fluoride, to produce trifluoromethanesulfonyl fluoride, an important intermediate in lithium battery electrolyte production (Kobayashi et al., 2003).

Agricultural Chemistry

In agricultural chemistry, oxazolyl methanesulfonyl fluorides have been explored for their herbicidal activity. The structural optimization of these compounds has led to the development of potent pre-emergence herbicides effective against a broad spectrum of weeds under various agricultural conditions. This showcases the compound's utility in creating more efficient and environmentally benign agricultural products (Nakatani et al., 2016).

作用機序

Target of Action

Oxazole derivatives, which include this compound, have been found to interact with various enzymes and receptors .

Mode of Action

It’s known that the oxazole ring, a key structural component of this compound, plays a pivotal role in its biological activities . The presence of hetero atoms or groupings in oxazole derivatives imparts preferential specificities in their biological responses .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with oxazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

特性

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFCEWRRXWQGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797728.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B2797730.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)

![N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2797743.png)

![2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2797747.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)